![molecular formula C17H17N7O B2970229 N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzoxazol-2-amine CAS No. 2199554-85-1](/img/structure/B2970229.png)

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzoxazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Chemical Transformations

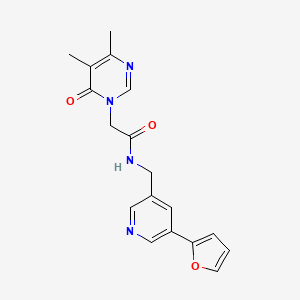

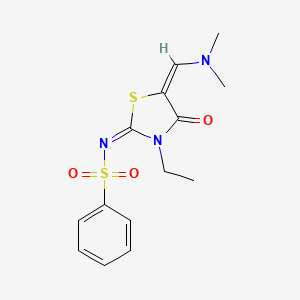

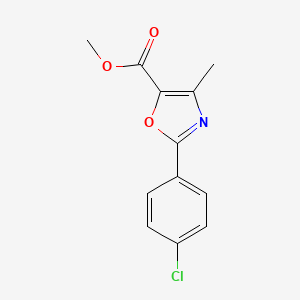

Research on similar heterocyclic compounds emphasizes their synthetic versatility and potential for generating diverse molecular architectures. For instance, N-amination and subsequent oxidation of fused imidazoles and triazoles have been explored, highlighting methods for creating a variety of azole derivatives with potential biological activity (Glover & Rowbottom, 1976). This foundational work sets the stage for further modifications and applications of such compounds in more targeted scientific endeavors.

Antimicrobial and Antitumor Applications

Compounds structurally related to N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzoxazol-2-amine have been studied for their biological activities. The synthesis of enaminones and their use in generating substituted pyrazoles with antitumor and antimicrobial activities demonstrates the potential therapeutic applications of these compounds (Riyadh, 2011). This research indicates the possibility of utilizing similar chemical frameworks in the development of new pharmaceutical agents.

Heterocyclic Systems for Drug Development

The creation of heterocyclic systems, such as [1,2,4]triazolo[4,3-b]pyridazin-6-yl derivatives, is a significant area of interest due to their potential in drug development. Studies on methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in the synthesis of heterocyclic systems have contributed to the understanding of how such compounds can be synthesized and manipulated for desired biological effects (Toplak et al., 1999).

Safety and Hazards

The compound is associated with several hazard statements including H302+H312+H332;H319;H335, indicating potential hazards upon ingestion, skin contact, inhalation, and eye contact . The precautionary statements include P261;P271;P280, suggesting measures to prevent exposure and handle the compound safely .

Mechanism of Action

Target of Action

Compounds containing the triazole nucleus are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

Triazole compounds, which are part of the structure of this compound, are known for their ability to bind with different target receptors due to their hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors, leading to various biological activities .

Biochemical Pathways

Triazole derivatives have been associated with a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

The review on triazolothiadiazines, which share structural similarities with the compound , mentions in silico pharmacokinetic and molecular modeling studies . These studies could provide insights into the compound’s pharmacokinetic properties.

Result of Action

Compounds with a similar structure have shown cytotoxic activities against certain cancer cell lines and potential fungicide activity . These results suggest that the compound could have similar effects.

Biochemical Analysis

Biochemical Properties

Triazole compounds, which this compound is a part of, are known to interact with a variety of enzymes and receptors . These interactions can lead to a range of biological activities, including antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Cellular Effects

The cellular effects of N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzoxazol-2-amine are not well-studied. Triazole compounds have been shown to have a variety of effects on cells. For example, some triazole compounds have been found to have anticancer activities . These compounds can induce apoptosis in cancer cells, upregulate certain genes, and arrest the cell cycle .

Molecular Mechanism

Triazole compounds are known to bind to various enzymes and receptors in the biological system . This binding can lead to a variety of effects, including enzyme inhibition or activation, changes in gene expression, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-studied. It is known that the effects of triazole compounds can change over time. For example, some triazole compounds have been found to have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of triazole compounds can vary with different dosages .

Metabolic Pathways

Triazole compounds are known to interact with various enzymes and cofactors, which could potentially involve them in various metabolic pathways .

Transport and Distribution

Triazole compounds are known to bind to various enzymes and receptors, which could potentially affect their localization or accumulation .

Subcellular Localization

Triazole compounds are known to bind to various enzymes and receptors, which could potentially direct them to specific compartments or organelles .

properties

IUPAC Name |

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7O/c1-11-19-20-15-7-8-16(21-24(11)15)23-9-12(10-23)22(2)17-18-13-5-3-4-6-14(13)25-17/h3-8,12H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWSGFQUTKMGDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]ethyl]prop-2-enamide](/img/structure/B2970146.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2970159.png)

![(1-Methyltriazol-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2970167.png)